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Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

Cat. No.: B168408 Get Quote

Technical Guide: (2R)-1,1,1-Trifluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R)-1,1,1-trifluoropropan-2-ol, a chiral

fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries.

This document covers its chemical identity, physicochemical properties, synthesis

methodologies, and applications, with a focus on data and protocols relevant to research and

development.

Chemical Identity and Molecular Structure
(2R)-1,1,1-trifluoropropan-2-ol is the (R)-enantiomer of 1,1,1-trifluoro-2-propanol. The

presence of a trifluoromethyl group adjacent to a stereocenter makes it a valuable chiral

building block in the synthesis of complex molecules.

IUPAC Name: (2R)-1,1,1-trifluoropropan-2-ol

CAS Number: 17628-73-8

Molecular Formula: C₃H₅F₃O

Molecular Weight: 114.07 g/mol

Canonical SMILES: C--INVALID-LINK--C(F)(F)F
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InChI Key: GILIYJDBJZWGBG-UWTATZPHSA-N

Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for 1,1,1-trifluoro-2-propanol. It is

important to note that some physical properties are reported for the racemic mixture (CAS 374-

01-6), as is common.

Property Value Reference CAS

Molecular Weight 114.07 g/mol 17628-73-8

Appearance Colorless liquid Racemate

Boiling Point 81-82 °C 374-01-6

Density 1.259 g/mL at 25 °C 374-01-6

Refractive Index (n20/D) 1.316 374-01-6

Optical Activity [α]22/D +8.3° (c = 1% in chloroform) 17628-73-8

¹H NMR Spectrum
Consistent with the structure of

1,1,1-trifluoropropan-2-ol.[1][2]
Racemate

Synthesis of (2R)-1,1,1-trifluoropropan-2-ol
The primary route to enantiomerically enriched (2R)-1,1,1-trifluoropropan-2-ol is the

asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone. This can be achieved

through both chemical and biocatalytic methods.

Asymmetric Chemical Reduction
Enantioselective reduction can be performed using a stoichiometric chiral reducing agent or,

more efficiently, a catalytic amount of a chiral catalyst with a stoichiometric achiral reducing

agent like borane or catecholborane. The Corey-Bakshi-Shibata (CBS) reduction is a well-

established method for this transformation.

This protocol is a representative example of an asymmetric reduction of 1,1,1-trifluoroacetone

to produce the (R)-enantiomer. The specific choice of the chiral catalyst (e.g., the appropriate
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enantiomer of the oxazaborolidine catalyst) is crucial for the stereochemical outcome.

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

Catalyst Preparation (In Situ): The chiral catalyst, for instance, an (R)-oxazaborolidine

catalyst, is either added directly or generated in situ in an anhydrous solvent such as

tetrahydrofuran (THF) under a nitrogen atmosphere.

Reagent Addition: A solution of borane-dimethyl sulfide complex (BMS) in THF is added to

the flask, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

Substrate Addition: 1,1,1-Trifluoroacetone, dissolved in anhydrous THF, is added dropwise

from the dropping funnel to the reaction mixture, maintaining the temperature.

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC) or gas chromatography (GC).

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of

methanol, followed by an aqueous solution of ammonium chloride.

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl

ether or ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude

product is then purified by distillation to yield (2R)-1,1,1-trifluoropropan-2-ol.

Biocatalytic Reduction
Microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), can be

employed for the highly enantioselective reduction of 1,1,1-trifluoroacetone.[3] By selecting an

appropriate enzyme that exhibits (R)-selectivity, high yields and enantiomeric excesses of the

desired product can be achieved.

Applications in Drug Development
Chiral fluorinated alcohols like (2R)-1,1,1-trifluoropropan-2-ol are valuable intermediates in

the synthesis of pharmaceuticals.[4][5][6] The incorporation of the trifluoromethyl group can
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significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule.

[4] The defined stereochemistry at the alcohol center is often crucial for biological activity.

Visualizations
Molecular Structure
Caption: 2D representation of (2R)-1,1,1-trifluoropropan-2-ol.

Asymmetric Synthesis Workflow

1,1,1-Trifluoroacetone
(Prochiral Ketone)

Asymmetric Reduction(R)-Chiral Catalyst
(e.g., Oxazaborolidine)

Achiral Reducing Agent
(e.g., Borane)

(2R)-1,1,1-Trifluoropropan-2-ol
(Chiral Alcohol)

Quenching, Extraction,
& Purification Purified (2R)-Enantiomer

Click to download full resolution via product page

Caption: General workflow for the asymmetric synthesis of (2R)-1,1,1-trifluoropropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b1588066
https://patents.google.com/patent/EP2511376B1/en
https://patents.google.com/patent/EP2511376B1/en
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02448549_EN.htm
https://www.benchchem.com/product/b168408#2r-1-1-1-trifluoropropan-2-ol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b168408#2r-1-1-1-trifluoropropan-2-ol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b168408#2r-1-1-1-trifluoropropan-2-ol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b168408#2r-1-1-1-trifluoropropan-2-ol-cas-number-and-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168408?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

